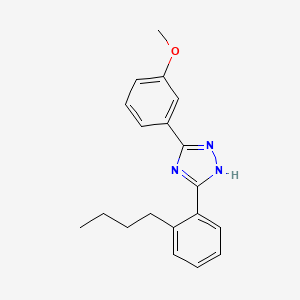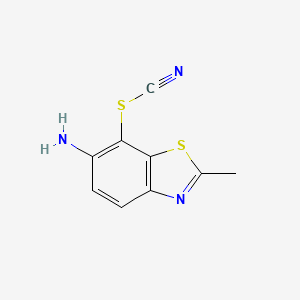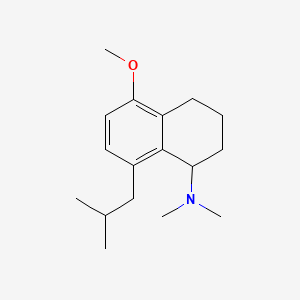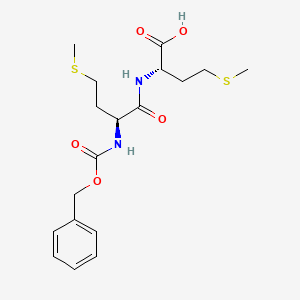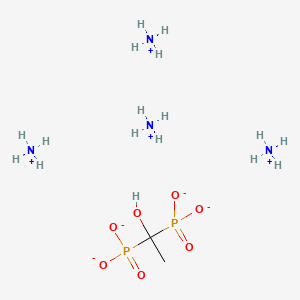
Tetraammonium (1-hydroxyethylidene)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H20N4O7P2. It is a member of the bisphosphonate family, which are compounds known for their ability to inhibit bone resorption. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium (1-hydroxyethylidene)bisphosphonate typically involves the reaction of phosphorous acid with acetic acid in the presence of ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tetraammonium (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other bisphosphonate compounds.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields of research and industry .
Scientific Research Applications
Tetraammonium (1-hydroxyethylidene)bisphosphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other chemical compounds.
Biology: Employed in studies related to bone metabolism and calcium regulation.
Medicine: Investigated for its potential use in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Tetraammonium (1-hydroxyethylidene)bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tetraammonium (1-hydroxyethylidene)bisphosphonate include:
- Disodium etidronate
- Alendronate
- Zoledronic acid
- Ibandronate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique binding properties and makes it particularly effective in certain applications, especially in research related to bone metabolism .
Properties
CAS No. |
7101-46-4 |
|---|---|
Molecular Formula |
C2H20N4O7P2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
tetraazanium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.4H3N/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);4*1H3 |
InChI Key |
KRPCKNGWBDZBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


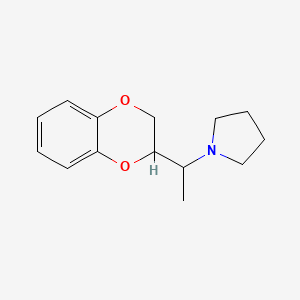
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

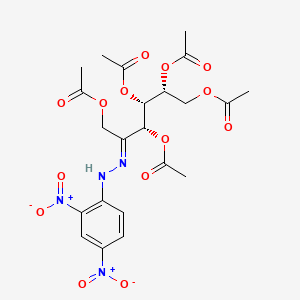
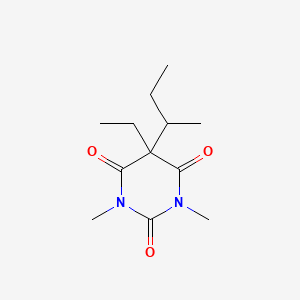
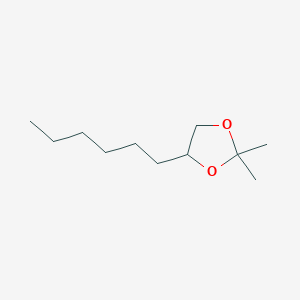

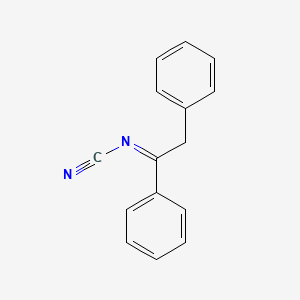
![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
